molecular formula C13H26N2O5 B11958332 Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate CAS No. 6630-07-5

Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate

Cat. No.: B11958332
CAS No.: 6630-07-5
M. Wt: 290.36 g/mol
InChI Key: BXDISOOFTFHYRD-UHFFFAOYSA-N
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Description

Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate is a chemical compound with a complex structure that includes both carbamate and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate typically involves the reaction of ethyl chloroformate with 2-amino-2-methylpropyl alcohol, followed by the addition of 3-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted carbamates and esters.

Scientific Research Applications

Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved may include hydrolysis of the ester and carbamate groups, followed by further metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler ester of carbamic acid.

    Methyl {2-[(methoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate: A similar compound with a methyl group instead of an ethyl group.

    tert-Butyl {2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate: A compound with a tert-butyl group, offering different steric and electronic properties.

Uniqueness

Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

6630-07-5

Molecular Formula

C13H26N2O5

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl N-[2-(ethoxycarbonylamino)-2-methylpropyl]-N-(3-hydroxypropyl)carbamate

InChI

InChI=1S/C13H26N2O5/c1-5-19-11(17)14-13(3,4)10-15(8-7-9-16)12(18)20-6-2/h16H,5-10H2,1-4H3,(H,14,17)

InChI Key

BXDISOOFTFHYRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)(C)CN(CCCO)C(=O)OCC

Origin of Product

United States

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